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Compound of Interest

Compound Name: 1-Fluoroadamantane

CAS No.: 768-92-3

Cat. No.: B1266609

Get Quote

Executive Summary
1-Fluoroadamantane (1-F-Ad) and 1-Hydroxyadamantane (1-AdOH) represent a classic study

in bioisosterism. While they share the rigid, diamondoid cage structure of adamantane (

), their functional groups dictate vastly different physicochemical profiles.

1-Hydroxyadamantane is a polar, hydrogen-bond donor used primarily as a hydrophilic

metabolic handle or solubility enhancer.

1-Fluoroadamantane serves as a lipophilic, metabolically stable isostere. The C-F bond

mimics the C-OH bond length but eliminates hydrogen bonding capability, significantly

altering pharmacokinetics (LogP) and crystal packing.

Physicochemical Profile
The following table contrasts the key physical properties. Note the significant difference in

lipophilicity (LogP) despite similar molecular weights.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Structural Characterization
Accurate identification relies on distinguishing the electronic effects of the highly

electronegative fluorine atom versus the hydroxyl group.

Crystallography & Bond Metrics
The adamantane cage is robust, but the bridgehead substituent alters the local geometry.

C-F Bond: The C-F bond length (~1.36 Å) is shorter than the C-O bond (~1.43 Å) due to

partial double-bond character (anomeric effect) and high electrostatic attraction.

Crystal Packing: 1-F-Ad exhibits a plastic crystalline phase with orientational disorder (OD)

at room temperature, transitioning to a tetragonal phase at low temperatures (<227 K). 1-

AdOH forms a more ordered lattice driven by intermolecular hydrogen bonding networks.

Spectroscopic Analysis (NMR & IR)

C NMR Comparison (

)
The most definitive method for differentiation is

C NMR. Fluorine introduces distinct spin-spin coupling (
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), splitting signals into doublets, whereas the hydroxyl group causes a simple downfield shift
without splitting.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Key Diagnostic: Look for the large doublet at ~92 ppm for 1-F-Ad. 1-AdOH shows a singlet at

68.4 ppm.

Coupling: The C-F coupling transmits through the cage, often resolving up to 3 bonds away (

).

Infrared Spectroscopy (FT-IR)
1-F-Ad: Characterized by a strong, sharp C-F stretching vibration in the 1000–1100 cm⁻¹

region. Absence of O-H stretch.[1]

1-AdOH: Dominated by a broad, strong O-H stretching vibration at 3200–3400 cm⁻¹.

Experimental Protocols
Synthesis: Fluorination of 1-Hydroxyadamantane
The conversion of 1-AdOH to 1-F-Ad is a standard nucleophilic substitution (

mechanism) favored by the stability of the adamantyl carbocation.

Reagents: Diethylaminosulfur trifluoride (DAST) or Olah’s Reagent (Pyridine:HF). Safety: DAST

is explosive; Pyridine:HF is corrosive and toxic. Perform in a fume hood.
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Protocol (DAST Method):

Preparation: Dissolve 1-Hydroxyadamantane (1.0 eq) in anhydrous Dichloromethane (DCM)

under

atmosphere. Cool to -78 °C.

Addition: Add DAST (1.2 eq) dropwise. The reaction is exothermic.[2]

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC (stain with PMA or Iodine; 1-F-Ad moves with solvent front, 1-AdOH is

lower).

Quench: Pour mixture carefully into saturated

(gas evolution).

Extraction: Extract with DCM (3x), dry over

, and concentrate.

Purification: Sublimation or silica plug filtration (Hexanes) yields pure 1-Fluoroadamantane.

Analytical Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and verifying 1-
Fluoroadamantane from 1-Adamantanol.
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Click to download full resolution via product page

Caption: Workflow for the synthesis and structural verification of 1-Fluoroadamantane.

Applications in Drug Design
The choice between F and OH substitution is strategic in Lead Optimization:

Metabolic Blocking: The C-H bond at the bridgehead is prone to CYP450 oxidation

(hydroxylation). Replacing H with F blocks this site due to the strength of the C-F bond (116

kcal/mol) compared to C-H (~99 kcal/mol).

Bioisosterism: 1-F-Ad is a non-classical isostere of 1-AdOH. It mimics the steric bulk of the

hydroxyl group (Van der Waals radius: F = 1.47 Å vs OH = 1.40 Å) but inverts the electronic

demand (Lipophilic vs Hydrophilic).

CNS Penetration: The high lipophilicity of 1-F-Ad enhances Blood-Brain Barrier (BBB)

permeability compared to the more polar 1-AdOH.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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